3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
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Overview
Description
3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the 4-chlorophenyl and 4-fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halogenated precursors.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the triazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and triazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a variety of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool for probing enzyme activity and function.
Medicine
In medicinal chemistry, 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is investigated for its potential therapeutic applications. It has shown promise as an antifungal, antibacterial, and anticancer agent in preclinical studies.
Industry
In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to inhibit specific enzymes makes it a valuable component in formulations designed to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can result in the disruption of essential biological processes in pathogens or cancer cells, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with a wide range of applications in medicinal chemistry.
Fluconazole: An antifungal agent that contains a triazole ring and is used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Uniqueness
3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which can enhance its biological activity and selectivity. These substituents can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further development in various applications.
Properties
IUPAC Name |
5-[(4-chloroanilino)methyl]-2-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O/c17-12-3-7-14(8-4-12)19-9-15-20-16(23)22(21-15)10-11-1-5-13(18)6-2-11/h1-8,19H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQJRIKBMXFNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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